molecular formula C9H6F2N2O2 B1145696 (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid CAS No. 1213136-85-6

(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Cat. No.: B1145696
CAS No.: 1213136-85-6
M. Wt: 212.1529464
InChI Key:
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Description

®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a cyano group, and two fluorine atoms on a phenyl ring, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-cyano-3,5-difluorobenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3,5-difluorophenylacetic acid
  • 4-Cyano-3,5-difluorophenylboronic acid
  • 2,6-Difluoro-4-methylbenzonitrile

Uniqueness

®-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is unique due to its chiral nature and the presence of both amino and cyano groups, which provide distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

1213136-85-6

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.1529464

Synonyms

(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Origin of Product

United States

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